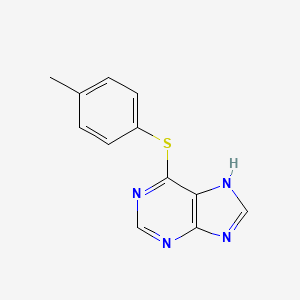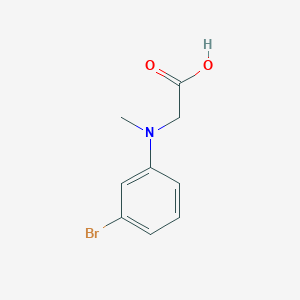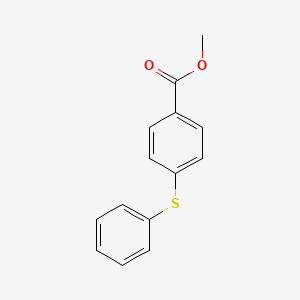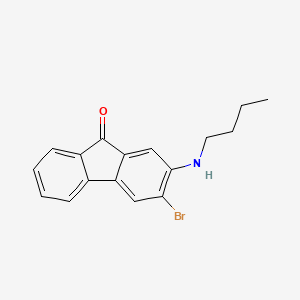
3-Bromo-2-(butylamino)-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(butylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their aromatic structure and are often used in various chemical and pharmaceutical applications. This particular compound features a bromine atom at the third position, a butylamino group at the second position, and a fluorenone core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(butylamino)-9h-fluoren-9-one typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(butylamino)-9h-fluoren-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The fluorenone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the fluorenone core.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the fluorenone to its corresponding alcohol.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized fluorenone derivatives.
Reduction: Reduced fluorenone derivatives.
Coupling: Complex molecules with extended aromatic systems.
Scientific Research Applications
3-Bromo-2-(butylamino)-9h-fluoren-9-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(butylamino)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated compound with different functional groups and applications.
2-Bromo-4-methylpyridine: Used in similar synthetic applications but with different reactivity and properties.
Uniqueness
3-Bromo-2-(butylamino)-9h-fluoren-9-one stands out due to its unique combination of a bromine atom, a butylamino group, and a fluorenone core. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
CAS No. |
3405-12-7 |
|---|---|
Molecular Formula |
C17H16BrNO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
3-bromo-2-(butylamino)fluoren-9-one |
InChI |
InChI=1S/C17H16BrNO/c1-2-3-8-19-16-10-14-13(9-15(16)18)11-6-4-5-7-12(11)17(14)20/h4-7,9-10,19H,2-3,8H2,1H3 |
InChI Key |
UITMILLRRMLWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


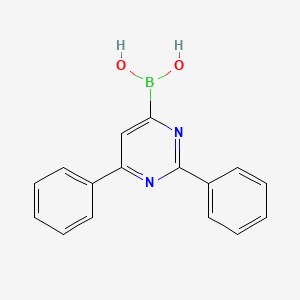


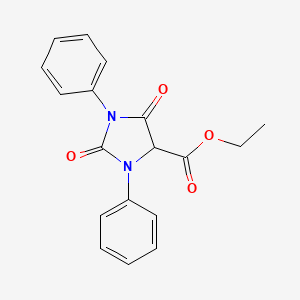

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
